molecular formula C19H22ClN3S B2398092 (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione CAS No. 327074-68-0

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione

Cat. No.: B2398092
CAS No.: 327074-68-0
M. Wt: 359.92
InChI Key: MYGFFAGWCSENRO-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioamide derivative of piperazine and can be synthesized using various methods.

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, related to the chemical structure , were synthesized and evaluated for their anticancer activities. These compounds, including those with 3-chlorophenyl substitutions, demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, indicating potential applications in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Hypolipidemic Activity

Research on heterocyclic analogues of chlorcyclizine, a structure somewhat related to the compound of interest, showed significant activity in lowering serum lipid levels. This suggests potential applications of similar structures in treating hyperlipidemia (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).

Anticancer and Antituberculosis Studies

A study focused on the synthesis and evaluation of anticancer and antituberculosis activities of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. Some compounds displayed significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the therapeutic potential of such derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-Osteoporotic Activity

Another study evaluated the effects of a novel anti-osteoporotic agent, which included a 2-chlorophenyl-piperazin-1-yl moiety, on bone loss in neurectomized rats. The agent effectively prevented bone loss due to immobilization, suggesting potential applications in treating osteoporosis (Uchii, Takashima, Sugiyama, & Kosaka, 1998).

Antioxidant Potency

A molecule with a structure including piperazine and chlorophenyl groups was synthesized and its antioxidant efficacy was evaluated. The compound exhibited significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).

Mechanism of Action

Target of Action

It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a wide range of targets.

Mode of Action

The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may have favorable ADME properties.

Result of Action

Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may have a wide range of effects at the molecular and cellular level.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFFAGWCSENRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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